molecular formula C9H16ClNO B12301746 rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis

Cat. No.: B12301746
M. Wt: 189.68 g/mol
InChI Key: GLSPPXOTZGMTEG-UHFFFAOYSA-N
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Description

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride
  • rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one hydrochloride

Uniqueness

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis is unique due to its specific stereochemistry and the resulting chemical properties. This uniqueness makes it valuable for applications where precise chiral interactions are crucial.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-10-5-7-3-2-4-9(11)8(7)6-10;/h7-8H,2-6H2,1H3;1H

InChI Key

GLSPPXOTZGMTEG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC(=O)C2C1.Cl

Origin of Product

United States

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